N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide involves several steps. One common method includes the reaction of 5-fluoro-2-methoxybenzaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with guanidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(diaminomethylidene)-5-(5-chloro-2-methoxyphenyl)furan-2-carboxamide
- N-(diaminomethylidene)-5-(5-bromo-2-methoxyphenyl)furan-2-carboxamide
- N-(diaminomethylidene)-5-(5-iodo-2-methoxyphenyl)furan-2-carboxamide
Uniqueness
N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and iodo analogs .
Eigenschaften
Molekularformel |
C13H12FN3O3 |
---|---|
Molekulargewicht |
277.25 g/mol |
IUPAC-Name |
N-(diaminomethylidene)-5-(5-fluoro-2-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H12FN3O3/c1-19-9-3-2-7(14)6-8(9)10-4-5-11(20-10)12(18)17-13(15)16/h2-6H,1H3,(H4,15,16,17,18) |
InChI-Schlüssel |
VAGPQSSGJRPPGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)C2=CC=C(O2)C(=O)N=C(N)N |
Synonyme |
(5-(2-methoxy-5-fluorophenyl)furan-2-ylcarbonyl)guanidine KR-32560 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.